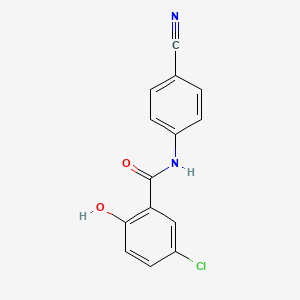![molecular formula C24H16I2S2 B12599481 5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene CAS No. 917483-49-9](/img/structure/B12599481.png)
5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: is an organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two iodine atoms attached to phenyl groups, which are further connected to a bithiophene core through ethenyl linkages. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,5’-dibromo-2,2’-bithiophene and 4-iodobenzaldehyde.
Wittig Reaction: The key step in the synthesis is the Wittig reaction, where 4-iodobenzaldehyde is reacted with a phosphonium ylide derived from 5,5’-dibromo-2,2’-bithiophene. This reaction forms the ethenyl linkages between the phenyl groups and the bithiophene core.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the synthesis of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene is primarily conducted on a laboratory scale, industrial production methods would likely involve similar steps but optimized for larger-scale reactions. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl linkages.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl-substituted bithiophenes.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: It is studied for its potential use in the fabrication of thin films and nanostructures.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: It is used in the synthesis of advanced materials for various industrial applications, including sensors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π interactions and halogen bonding, which influence its electronic and optical properties. These interactions are crucial for its function in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: can be compared with other similar compounds, such as:
5,5’-Bis(tributylstannyl)-2,2’-bithiophene: This compound has tin atoms instead of iodine, which affects its reactivity and applications.
5,5’-Bis(4-iodophenyl)-5H-cyclopenta[2,1-b3,4-b’]dipyridine: This compound has a different core structure, leading to variations in its electronic properties and applications.
The uniqueness of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene lies in its specific electronic properties and the presence of iodine atoms, which make it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
917483-49-9 |
|---|---|
Formule moléculaire |
C24H16I2S2 |
Poids moléculaire |
622.3 g/mol |
Nom IUPAC |
2-[2-(4-iodophenyl)ethenyl]-5-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H16I2S2/c25-19-7-1-17(2-8-19)5-11-21-13-15-23(27-21)24-16-14-22(28-24)12-6-18-3-9-20(26)10-4-18/h1-16H |
Clé InChI |
FRJOSTZQYCRGNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
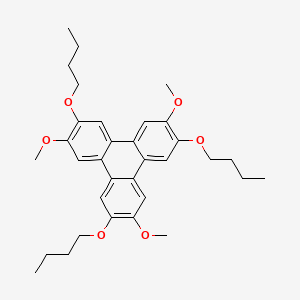

![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)

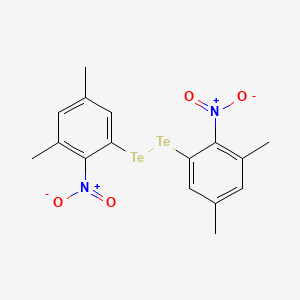
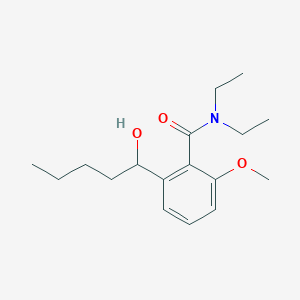
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide](/img/structure/B12599458.png)
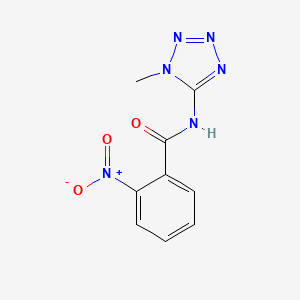
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
